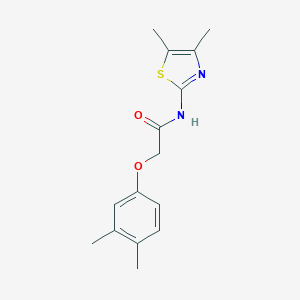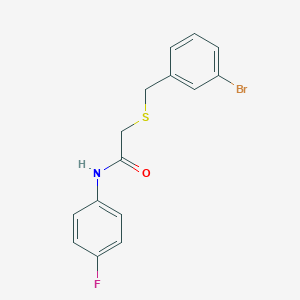
2-(3,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. The compound is a member of the acetamide family of compounds and has been found to have a number of interesting properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to work by inhibiting the growth of cancer cells. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide are still being studied, but early research suggests that the compound has a number of interesting properties. It has been found to have anti-inflammatory and antioxidant effects, which could make it useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potent anti-cancer properties. This makes it a useful tool for studying the mechanisms of cancer growth and developing new cancer treatments. However, the compound has some limitations, including its high cost and the complexity of its synthesis.
Orientations Futures
There are a number of future directions for research on 2-(3,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. One area of research is in the development of new cancer treatments based on the compound. Another area of research is in the study of the compound's anti-inflammatory and antioxidant effects, which could lead to the development of new treatments for a variety of diseases. Finally, there is also potential for the compound to be used in the development of new materials, such as polymers and coatings.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a complex process that involves a number of steps. The first step is the preparation of the starting materials, which are 3,4-dimethylphenol and 4,5-dimethyl-2-thiazolamine. These two compounds are then reacted together in the presence of acetic anhydride and a catalyst to form the final product.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been found to have a number of interesting properties that make it useful for a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment, where the compound has been found to have potent anti-cancer properties.
Propriétés
Formule moléculaire |
C15H18N2O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H18N2O2S/c1-9-5-6-13(7-10(9)2)19-8-14(18)17-15-16-11(3)12(4)20-15/h5-7H,8H2,1-4H3,(H,16,17,18) |
Clé InChI |
GHRPGTCUKSUEMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=C(S2)C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=C(S2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284489.png)
![Isopropyl 3-(3-chlorobenzyl)-5-methyl-4-oxo-3,3-d]py rimidine-6-carboxylate](/img/structure/B284491.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284492.png)
![5-(3,4-dimethoxyphenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284494.png)
![5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284495.png)
![3-butyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284496.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284497.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B284499.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![N-cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284502.png)
![N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284503.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)
